molecular formula C23H16FNO4 B11579320 N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B11579320
M. Wt: 389.4 g/mol
InChI Key: PGJOVZWVQWIFAN-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran and fluorophenoxy groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Benzoylation: The benzofuran core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Fluorophenoxy Acetamide Formation: The final step involves the reaction of the benzoylated benzofuran with 4-fluorophenoxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid.

    Reduction: Formation of N-(2-benzyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide.

    Substitution: Formation of N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-substituted-phenoxy)acetamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core may interact with enzymes or receptors, leading to modulation of biological processes. The fluorophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds.

Properties

Molecular Formula

C23H16FNO4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C23H16FNO4/c24-16-10-12-17(13-11-16)28-14-20(26)25-21-18-8-4-5-9-19(18)29-23(21)22(27)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,26)

InChI Key

PGJOVZWVQWIFAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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